3-[(fluorosulfonyl)oxy]benzoic acid
Description
This compound is characterized by its dual functional groups: a carboxylic acid (-COOH) and a fluorosulfonyloxy moiety. The fluorosulfonyl group is highly electron-withdrawing, which significantly influences the compound’s reactivity, acidity, and applications in medicinal chemistry and covalent ligand synthesis .
Properties
CAS No. |
1796596-42-3 |
|---|---|
Molecular Formula |
C7H5FO5S |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
3-fluorosulfonyloxybenzoic acid |
InChI |
InChI=1S/C7H5FO5S/c8-14(11,12)13-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) |
InChI Key |
GITIUVRLICWVQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(fluorosulfonyl)oxy]benzoic acid typically involves the introduction of a fluorosulfonyl group to a benzoic acid derivative. One common method includes the reaction of benzoic acid with fluorosulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis provides a foundation for potential scaling up. The reaction conditions, such as temperature and solvent choice, play a crucial role in optimizing the yield and purity of the product.
Chemical Reactions Analysis
3-[(Fluorosulfonyl)oxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Click Chemistry Reactions: This compound is particularly useful in click chemistry, where it forms stable linkages with proteins or nucleic acids through the sulfonyl fluoride motif.
Common reagents used in these reactions include bases like pyridine and nucleophiles such as amines or alcohols. The major products formed depend on the specific nucleophile used in the substitution reaction.
Scientific Research Applications
3-[(Fluorosulfonyl)oxy]benzoic acid has several applications in scientific research:
Biology: The compound’s ability to form stable linkages with proteins and nucleic acids makes it valuable in bioconjugation studies.
Industry: Used in the development of advanced materials and chemical sensors due to its unique reactivity.
Mechanism of Action
The mechanism of action of 3-[(fluorosulfonyl)oxy]benzoic acid involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the formation of stable conjugates. The molecular targets include amino groups on proteins and nucleophilic sites on nucleic acids. The pathways involved in these reactions are typically those associated with nucleophilic substitution and click chemistry .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomers: 3- vs. 4-Substituted Derivatives
4-[(Fluorosulfonyl)oxy]benzoic Acid
- Structural Difference : Fluorosulfonyl group at the para position.
- Synthesis : Similar to the 3-substituted isomer but starting from 4-(chlorosulfonyl)benzoic acid .
- 1H NMR : Distinct splitting patterns (e.g., absence of meta coupling in the aromatic region) differentiate it from the 3-substituted analog .
Table 1: Comparison of 3- and 4-Substituted Fluorosulfonyl Benzoic Acids
| Property | 3-[(Fluorosulfonyl)oxy]benzoic Acid | 4-[(Fluorosulfonyl)oxy]benzoic Acid |
|---|---|---|
| Synthesis Yield | 87% | 90% |
| 1H NMR (Aromatic) | δ 8.47–8.44 (m), 8.4 (d), 7.94 (t) | Distinct para-substitution pattern |
| Electron Withdrawal | High (meta-directing) | High (para-directing) |
Functional Group Variations
Sulfonamide Derivatives
- Example: 3-{[(2-Fluorophenyl)sulfonyl]amino}benzoic acid (CAS: 612041-66-4) .
- Key Difference : Replaces -OSO₂F with a sulfonamide (-NHSO₂C₆H₄F) group.
- Impact : Sulfonamides are less electrophilic than fluorosulfonyl esters, reducing reactivity in nucleophilic substitution but enhancing stability in biological systems .
Chlorinated Analogs
Carboxylic Acid Derivatives
Simple Benzoic Acids
- Examples : Benzoic acid, 4-hydroxybenzoic acid .
- Key Difference : Lack fluorosulfonyl or other strong electron-withdrawing groups.
- Impact : Lower acidity (pKa ~4.2 for benzoic acid vs. <2 for fluorosulfonyl derivatives) and reduced utility in covalent bonding applications .
Dicarboxylic Acids
Biological Activity
3-[(Fluorosulfonyl)oxy]benzoic acid, a compound with the molecular formula CHFOS, has garnered interest in various fields of biological research due to its unique structural characteristics and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
- Molecular Formula : CHFOS
- SMILES Notation : C1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)O
- InChI Key : GITIUVRLICWVQV-UHFFFAOYSA-N
The compound features a fluorosulfonyl group that enhances its reactivity and potential interactions with biological molecules.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:
- Enzyme Inhibition : The fluorosulfonyl group acts as an electrophile, modifying enzyme activity by forming stable adducts with nucleophilic residues.
- Biochemical Pathway Modulation : It affects various pathways by inhibiting specific enzymes involved in metabolic processes, particularly those related to detoxification and drug metabolism.
Enzyme Inhibition Studies
Research indicates that this compound can serve as a substrate analogue in enzyme assays, aiding in the study of enzyme interactions and inhibition mechanisms. For instance:
- Glutathione S-transferase (GST) : The compound has been shown to interact with GST enzymes, which play a crucial role in detoxifying harmful compounds. By inhibiting these enzymes, it can potentially enhance the efficacy of certain drugs or reduce toxicity from xenobiotics .
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that this compound significantly inhibited GST activity in rat liver microsomes, suggesting its potential use as a biochemical probe for studying detoxification pathways .
- Toxicological Assessments :
- Pharmacokinetics :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3-(Chlorosulfonyl)benzoic acid | Sulfonyl derivative | Moderate enzyme inhibition |
| 4-(Fluorosulfonyl)benzoic acid | Fluorosulfonyl derivative | Higher stability and reactivity compared to chlorosulfonyl |
| Methyl 3-(fluorosulfonyl)benzoate | Ester derivative | Used in organic synthesis; less biological activity |
The unique fluorosulfonyl group in this compound provides distinct advantages over similar compounds, particularly in terms of reactivity and specificity towards biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

